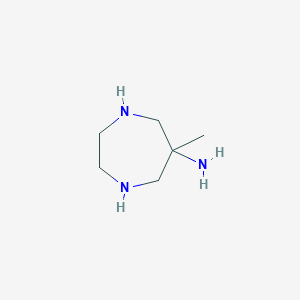

6-Methyl-1,4-diazepan-6-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

869482-93-9 |

|---|---|

Molekularformel |

C6H15N3 |

Molekulargewicht |

129.2 g/mol |

IUPAC-Name |

6-methyl-1,4-diazepan-6-amine |

InChI |

InChI=1S/C6H15N3/c1-6(7)4-8-2-3-9-5-6/h8-9H,2-5,7H2,1H3 |

InChI-Schlüssel |

HRDGOMXHINSUHC-UHFFFAOYSA-N |

SMILES |

CC1(CNCCNC1)N |

Kanonische SMILES |

CC1(CNCCNC1)N |

Synonyme |

6-amino-6-methylperhydro-1,4-diazepine |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 6 Methyl 1,4 Diazepan 6 Amine and Its Derivatives

Classical Ring-Closure Approaches to the Diazepane Scaffold

The formation of the 1,4-diazepane ring is a cornerstone of synthesizing 6-Methyl-1,4-diazepan-6-amine. Classical methodologies predominantly rely on the cyclization of linear precursors.

Cyclization Reactions from Linear Precursors

The intramolecular cyclization of appropriately functionalized linear diamines is a fundamental approach to the 1,4-diazepane core. smolecule.com This typically involves the reaction of a 1,2-diamine with a 1,3-dielectrophile. For instance, the reaction of a diamine with a dihaloalkane, such as 1,3-dibromopropane, under basic conditions can yield the diazepane ring. vulcanchem.com Another strategy involves the cyclization of linear precursors derived from amino acids. For example, starting from N-protected amino acids, multi-step sequences can generate linear precursors that are then cyclized to form diazepanones, which can be further modified.

| Precursor 1 | Precursor 2 | Conditions | Product | Yield (%) | Ref. |

| N-substituted 1,2-diamine | 1,3-dihalopropane | Base (e.g., K2CO3), Solvent (e.g., MeCN) | N-substituted 1,4-diazepane | Varies | vulcanchem.com |

| 1,2-diamines | Alkyl 3-oxohex-5-enoates | Solvent-free or various solvents | 1,4-diazepanes | Good to excellent | acs.orgnih.gov |

| N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide | tert-butyl alaninate | Reductive alkylation, then cyclization | Trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine | Not specified | mdpi.com |

Reductive Amination Strategies for Diazepane Ring Formation

Reductive amination offers a powerful and versatile method for constructing the 1,4-diazepane ring. This can be achieved through intermolecular or intramolecular pathways. A common intramolecular approach involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one). For instance, the intramolecular reductive cyclization of a 2,3-diaminopropionic ester derivative can yield a chiral 6-amino-1,4-diazepane derivative with high optical purity. rsc.org This reaction often proceeds via an intermediate iminium salt which is then reduced. rsc.org

Another strategy involves the reaction of a diamine with a dicarbonyl compound, followed by reduction. The initial condensation forms a bis-imine or a related intermediate, which is then reduced in situ to the diazepane. The synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines (TAoS-DAZA) from 1,4-diazepan-6-amine (B1415134) (DAZA) and aldehydes followed by reduction with sodium borohydride (B1222165) is a notable example, though it leads to a more complex derivative. nih.gov

| Substrate | Reagents | Product | Yield (%) | Ref. |

| Chiral 2,3-diaminopropionic ester | H2, Pd/C | Chiral 6-benzyloxycarbonylaminohexahydro-1H-1,4-diazepine | High | rsc.org |

| 1,4-Diazepan-6-amine (DAZA), 4-ethoxybenzaldehyde | NaBH4 | N,1,4-tri(4-ethoxy-2-hydroxybenzyl)-DAZA and related products | Varies | nih.gov |

| N-Ts-l-serine methyl ester derived aziridine | EtNH2, then LiAlH4 | (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine | >30% (overall) | acs.org |

Targeted Functionalization and Substituent Introduction

Once the diazepane scaffold is formed, the introduction of the required methyl and amino groups at the C6 position, as well as functionalization of the nitrogen atoms, is crucial.

Alkylation and Acylation of Amine Centers

The nitrogen atoms of the 1,4-diazepane ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. smolecule.com Alkylation is typically performed using alkyl halides in the presence of a base. For example, the synthesis of 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides involves the reaction of 3-nitrobenzaldehyde (B41214) with substituted 1,4-diazepanes. openpharmaceuticalsciencesjournal.com Acylation can be achieved using acyl chlorides or anhydrides to form the corresponding amides. smolecule.com These reactions are fundamental for creating a diverse range of derivatives with potential applications in medicinal chemistry.

| Substrate | Reagent | Reaction Type | Conditions | Product | Ref. |

| 1,4-diazepane | Propyl bromide | Alkylation | Base, aprotic solvent, reflux | 1-Propyl-1,4-diazepane | |

| 1,4-diazepane | Acyl chloride | Acylation | Base (e.g., triethylamine) | N-Acyl-1,4-diazepane | smolecule.com |

| 1,4-diazepan-6-amine (DAZA) | 4-alkoxy-2-hydroxybenzaldehydes | Reductive Alkylation | NaBH4 | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA | nih.govrsc.org |

Stereoselective Introduction of the 6-Methyl and 6-Amino Groups

The stereoselective synthesis of the chiral center at C6 is a critical challenge. One effective strategy starts from chiral precursors such as D- or L-serine. rsc.org For example, the synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine was achieved from D-serine methyl ester hydrochloride. rsc.orgscirp.org The key step involves the intramolecular reductive cyclization of a chiral 2,3-diaminopropionic ester intermediate. rsc.org

Another approach involves the use of chiral auxiliaries. For instance, enantiomerically pure 2-amino-1,3-diazepane-4-carboxylic acid has been synthesized using Ni(II)-complexed glycine (B1666218) Schiff bases, where a chiral ligand directs the stereochemical outcome of the alkylation and cyclization steps, achieving high enantiomeric excess (>99% ee). Palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has also been reported as a method to generate gem-disubstituted diazepanone heterocycles with high enantioselectivity. caltech.edu

| Chiral Source/Method | Key Intermediate | Key Reaction | Product | Optical Purity | Ref. |

| D-Serine methyl ester | Chiral 2,3-diaminopropionic ester | Intramolecular reductive cyclization | (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine | High | rsc.org |

| Ni(II)-complexed glycine Schiff base | Ni(II)-complexed diazepane | Asymmetric alkylation and cyclization | Enantiomerically pure 2-amino-1,3-diazepane-4-carboxylic acid | >99% ee | |

| Palladium-catalyzed asymmetric allylic alkylation | 1,4-diazepan-5-one | Decarboxylative allylic alkylation | gem-disubstituted diazepanones | up to 95% ee | caltech.edu |

Novel and Green Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing more efficient, environmentally friendly, and atom-economical methods.

Recent advancements in the synthesis of 1,4-diazepanes include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. For example, the microwave-assisted cyclization of a 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivative was achieved in 20 minutes with a 68.2% yield. smolecule.com Microwave irradiation has also been used for the synthesis of 1,4-benzodiazepine-2,5-dione libraries. nih.gov

The use of green catalysts, such as graphite (B72142) oxide, has been explored for the one-pot, three-component synthesis of spirodibenzo smolecule.comnih.govdiazepine (B8756704) derivatives in aqueous ethanol, offering a more sustainable approach. rsc.orgrsc.org Furthermore, enzymatic methods, such as the use of imine reductases (IREDs) for the intramolecular asymmetric reductive amination of amino-ketones, provide a highly stereoselective and green route to chiral 1,4-diazepanes. acs.orgresearchgate.netacs.org These enzymatic reactions can achieve high enantiomeric excesses (93 to >99%). acs.orgresearchgate.net

Flow chemistry is another emerging technology that has been applied to the synthesis of 1,4-diazepine derivatives, offering advantages in terms of safety, scalability, and process control. researchgate.net

| Method | Key Features | Example Application | Yield/Efficiency | Ref. |

| Microwave-assisted synthesis | Reduced reaction times, improved yields | Cyclization to form diazepane core | 68.2% in 20 min | smolecule.com |

| Green catalysts (e.g., graphite oxide) | Environmentally friendly, reusable catalyst | One-pot synthesis of spirodibenzo smolecule.comnih.govdiazepines | Good to excellent yields | rsc.orgrsc.org |

| Enzymatic synthesis (IREDs) | High stereoselectivity, green conditions | Asymmetric synthesis of chiral 1,4-diazepanes | >99% ee | acs.orgresearchgate.netvulcanchem.com |

| Flow chemistry | Improved safety, scalability, and control | Synthesis of 1,4-diazepino[1,7-a]indole scaffold | Optimized for process | researchgate.net |

Biocatalytic Pathways for Chiral Diazepane Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral amines. mdpi.com The enzymatic asymmetric synthesis of chiral 1,4-diazepanes has been successfully achieved through intramolecular reductive amination, primarily using imine reductases (IREDs). researchgate.netacs.org This method is particularly valuable for producing enantiomerically pure diazepanes, which are important for pharmaceutical applications. researchgate.netsmolecule.com

Researchers have developed enzymatic intramolecular asymmetric amination processes to create chiral 1,4-diazepanes. researchgate.net For the synthesis of enantiomerically distinct products like (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, several complementary IREDs have been identified that yield high enantioselectivity. researchgate.netacs.org For instance, the (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have shown significant catalytic efficiencies. researchgate.netacs.org Further protein engineering, through techniques like saturation mutagenesis, has led to mutants with vastly improved performance. The double mutant Y194F/D232H of IR1 demonstrated a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.org These optimized enzymes have been successfully applied to a range of substituted 1,4-diazepanes, achieving high enantiomeric excess (93% to >99%). researchgate.netacs.org

Table 1: Performance of Imine Reductases (IREDs) in Chiral Diazepane Synthesis researchgate.netacs.org

| Enzyme | Type | Product Enantiomer | Catalytic Efficiency (s⁻¹ mM⁻¹) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| IRED from Leishmania major (IR1) | Wild-Type, (R)-selective | (R) | 0.027 | High |

| IRED from Micromonospora echinaurantiaca (IR25) | Wild-Type, (S)-selective | (S) | 0.962 | High |

Template-Directed Synthesis of Ligand Frameworks

Template-directed synthesis is a sophisticated strategy that uses a molecular entity to organize reactants into a specific spatial arrangement, thereby facilitating a desired chemical transformation that might otherwise be inefficient. nih.gov This methodology has been effectively used to construct complex molecules, including interlocked structures and macrocycles. nih.gov

In the context of diazepane chemistry, metal ions can act as templates to direct the formation of elaborate ligand frameworks. Cobalt(III) complexes involving 1,4-diazepan-6-amine (daza) and this compound (Medaza) have been used as templates to react with paraformaldehyde and triethylamine (B128534). researchgate.net In this process, the Co(III) ion pre-organizes two ligand molecules, allowing for the selective formation of an oxidimethaneamine bridge between adjacent amino groups of the two separate diazepane moieties. researchgate.net This reaction demonstrates a high degree of control, with the connection of a primary amino group to a secondary amino group being the predominant outcome. researchgate.net The resulting singly and doubly bridged complexes have been isolated and characterized, showcasing the power of the metal template to orchestrate a complex intermolecular reaction. researchgate.net

Multi-Component Reactions for Diazepane Analogues

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. This approach is valued for its atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse molecules, which is particularly useful in drug discovery. researchgate.net

While specific MCRs for this compound are not extensively documented, the principles of MCRs are widely applied to the synthesis of related diazepine and benzodiazepine (B76468) structures. researchgate.netnih.gov Well-known MCRs like the Ugi, Biginelli, and Passerini reactions are powerful tools for creating heterocyclic compounds. nih.gov For example, the Biginelli reaction, which involves the cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea, has been used to create dihydropyrimidinone-based libraries for screening against biological targets like GABA-A receptors. nih.gov Similarly, the Ugi four-component condensation can be adapted to produce benzodiazepine scaffolds by using amine surrogates like nitro or azide (B81097) groups, which are subsequently reduced to form the diazepine ring. researchgate.net These strategies offer a versatile and rapid pathway to functionalized diazepane analogues for further investigation in medicinal chemistry. researchgate.net

Synthetic Routes to Key Intermediates and Advanced Derivatives

The creation of functionalized diazepane ligands relies on the efficient synthesis of both the core diazepane structure and its precursors. These intermediates are then modified to produce advanced derivatives with tailored properties for specific applications, such as metal chelation or biological targeting. researchgate.netmdpi.com

Synthesis of 1,4-Diazepan-6-amine Precursors

The synthesis of the 1,4-diazepan-6-amine backbone can be achieved through various routes, often involving cyclization and reduction reactions. smolecule.com A representative synthesis for a close structural analogue, 6-ethyl-1,4-diazepan-6-amine, highlights a common pathway. mdpi.com This synthesis starts with the condensation of benzathine diacetate, 1-nitropropane, and paraformaldehyde to form the protected nitro-diazepane ring. mdpi.com Subsequent reduction of the nitro group and removal of the benzyl (B1604629) protecting groups yields the final amine product.

Table 2: Synthetic Route to 6-Ethyl-1,4-diazepan-6-amine mdpi.com

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Mannich-type condensation | Benzathine diacetate, 1-nitropropane, paraformaldehyde | 1,4-Dibenzyl-6-ethyl-6-nitro-1,4-diazepane |

This multi-step process provides a reliable method for accessing the core 1,4-diazepan-6-amine structure, which can then be used as a key intermediate for further functionalization. researchgate.netmdpi.com

Preparation of Functionalized Diazepane Analogs for Ligand Development

The 6-amino-6-methyl-1,4-diazepine framework is a versatile scaffold for creating more complex tri- and tetradentate ligands. rsc.org Functionalization is key to tuning the electronic and steric properties of the final ligand and its metal complexes. A common strategy involves modifying the exocyclic amine or the secondary amines within the diazepane ring. researchgate.netnih.gov

A powerful approach for generating diversity is the N-functionalization of a diazepine scaffold. For example, a 1,2,3-triazolo-1,4-benzodiazepine core can be subjected to various reactions to create libraries of diverse analogues. nih.gov These functionalization tactics include:

Amide formation: Reaction with various acyl chlorides or carboxylic acids.

Sulfonamide formation: Reaction with sulfonyl chlorides.

Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.

Reductive amination: Reaction with aldehydes or ketones followed by reduction.

This strategy allows for the introduction of a wide range of aliphatic and aromatic groups, systematically modifying the ligand's properties. nih.gov Furthermore, the synthesis of new unsymmetric ligands based on the 6-amino-6-methylperhydro-1,4-diazepine (AAZ) backbone has been reported, leading to the creation of novel heterodinuclear metal complexes. researchgate.net These methods provide robust pathways for developing functionalized diazepane analogs essential for advanced ligand design. researchgate.netnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Other Names / Abbreviation |

|---|---|

| This compound | Medaza |

| 1,4-Diazepan-6-amine | daza |

| 6-amino-6-methylperhydro-1,4-diazepine | AAZ |

| (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | - |

| (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | - |

| 6-Ethyl-1,4-diazepan-6-amine | - |

| 1,4-Dibenzyl-6-ethyl-6-nitro-1,4-diazepane | - |

| Benzathine diacetate | - |

| 1-nitropropane | - |

| Paraformaldehyde | - |

| Triethylamine | - |

Comprehensive Spectroscopic and Advanced Structural Elucidation of 6 Methyl 1,4 Diazepan 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Protonation State Analysis

NMR spectroscopy serves as a powerful tool for elucidating the structural and dynamic properties of 6-Methyl-1,4-diazepan-6-amine in solution.

pH-Dependent NMR Studies of Protonation Equilibria

The protonation equilibria of this compound have been investigated using pH-dependent NMR spectroscopy. acs.orgnih.gov This technique allows for the determination of the pKa values associated with the different amine groups within the molecule. As a triamine, the compound can exist in various protonated forms (HxMeLa)x+, where x can range from 0 to 3. acs.orgnih.gov The study of chemical shift changes as a function of pH provides insight into the specific sites of protonation and the conformational changes that accompany these events. Such studies are crucial for understanding the ligand's behavior in coordination chemistry, as its ability to bind to metal ions is highly dependent on its protonation state. acs.orgnih.gov The compound shows a marked tendency to form protonated species in complexation reactions. acs.orgnih.gov

¹H and ¹³C NMR Characterization of Diazepane Ring Systems

The ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework of this compound and related diazepine (B8756704) ring systems. nih.govchemrxiv.orgmdpi.com In ¹H NMR, the chemical shifts and coupling constants of the protons on the diazepane ring and the methyl group offer clues about their chemical environment and spatial relationships. For instance, the signals corresponding to the methylene (B1212753) protons of the diazepane ring often appear as complex multiplets due to their diastereotopic nature and coupling to each other and to the protons on adjacent nitrogen atoms.

Similarly, ¹³C NMR spectroscopy provides distinct signals for each carbon atom in the molecule, including the methyl carbon, the quaternary carbon bearing the amino and methyl groups, and the methylene carbons of the seven-membered ring. oncotarget.com The chemical shifts in both ¹H and ¹³C NMR can be influenced by factors such as solvent, temperature, and the presence of coordinating species.

Below is an illustrative table of expected ¹H and ¹³C NMR chemical shifts for a this compound derivative, based on data from similar structures. oncotarget.com

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Methyl Protons (CH₃) | ~1.1 - 1.3 | ~20 - 25 |

| Ring Methylene Protons (CH₂) | ~2.5 - 3.5 | ~45 - 60 |

| Amine Protons (NH/NH₂) | Variable | - |

| Quaternary Carbon (C-6) | - | ~50 - 60 |

Note: The exact chemical shifts can vary depending on the specific experimental conditions and the full structure of the molecule being analyzed.

Advanced NMR Techniques for Stereochemical Assignment

To unambiguously determine the stereochemistry of this compound and its derivatives, advanced NMR techniques are employed. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for establishing through-space proximities between protons, which helps in assigning the relative stereochemistry of substituents on the diazepane ring. For complex structures and to determine enantiomeric purity, chiral shift reagents can be utilized to induce separation of signals for different enantiomers. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state.

Crystal Structure Analysis of this compound and Its Complexes

Single-crystal X-ray diffraction studies have been successfully performed on salts and metal complexes of this compound. acs.orgnih.gov For instance, the crystal structures of the triply protonated ligand in (H₃MeLa)(BiCl₆)·2H₂O and (H₃MeLa)(ClO₄)Cl₂ have been determined. acs.orgnih.gov These analyses provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry. Furthermore, the crystal structures of several of its metal complexes, including those with cobalt, iron, cadmium, and copper, have been elucidated. acs.orgnih.govnih.gov These studies reveal how the ligand coordinates to different metal centers and the resulting coordination geometries.

Intermolecular Interactions and Crystal Packing

The three-dimensional architecture of this compound in the solid state is dictated by a network of intermolecular forces, primarily hydrogen bonding, which significantly influences its crystal packing. While the crystal structure of the neutral free base is not extensively detailed in the available literature, comprehensive X-ray diffraction studies have been conducted on its protonated forms, providing critical insights into its conformational preferences and interaction patterns. nih.govacs.org

Studies on the triply protonated salts, (H₃MeLᵃ)(BiCl₆)·2H₂O and (H₃MeLᵃ)(ClO₄)Cl₂, reveal that the seven-membered diazepane ring adopts two distinct twisted chair conformations. nih.gov This conformational flexibility is a characteristic feature of seven-membered ring systems. The crystal lattice is extensively stabilized by a network of hydrogen bonds involving the protonated amine and diazepine nitrogen atoms as donors and the counter-ions (chloride, perchlorate, and water molecules) as acceptors. acs.org These interactions create a robust, three-dimensional supramolecular assembly. The primary amine (-NH₃⁺) and the two secondary ammonium (B1175870) groups (-N⁺H-) in the ring are key sites for these strong electrostatic and hydrogen-bonding interactions, which define the packing arrangement of the molecules in the crystal.

The table below summarizes the key crystallographic features observed in the protonated forms of the compound.

| Feature | Description | Reference |

| Compound Form | Triply protonated salts: (H₃MeLᵃ)(BiCl₆)·2H₂O and (H₃MeLᵃ)(ClO₄)Cl₂ | nih.govacs.org |

| Ring Conformation | Two distinct twisted chair conformations for the diazepane ring. | nih.gov |

| Primary Interactions | Strong N-H···Anion and N-H···O (water) hydrogen bonds. | acs.org |

| Packing Motif | Formation of a complex 3D supramolecular network. | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and probing its conformational state. sci-hub.sesemanticscholar.org Although a specific, fully assigned spectrum for this exact compound is not publicly available, the expected vibrational modes can be predicted based on characteristic frequencies for amines, alkanes, and related diazepane structures. researchgate.netlibretexts.org

Key Expected Vibrational Modes:

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region corresponding to asymmetric and symmetric stretching. libretexts.org Secondary amines (R₂N-H) within the diazepane ring will exhibit a single, sharp absorption in the same region. These bands are sensitive to hydrogen bonding; in the solid state, they would appear broader and at a lower frequency compared to the gas phase or in a non-polar solvent.

C-H Stretching: Absorptions from the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ range. mdpi.com

N-H Bending: The scissoring vibration of the primary amino group is anticipated around 1590-1650 cm⁻¹. libretexts.org Bending vibrations for the secondary amines in the ring also occur in this region.

C-N Stretching: These vibrations for both aliphatic primary and secondary amines typically appear in the 1000-1250 cm⁻¹ range.

Ring Vibrations: The diazepane ring itself will have characteristic skeletal vibrations (stretching and deformation modes) in the fingerprint region (< 1500 cm⁻¹), which are sensitive to the ring's conformation (e.g., chair vs. twist-boat). sci-hub.se

Raman spectroscopy complements IR by providing information on non-polar bonds. The C-C and C-N skeletal vibrations of the diazepane ring are expected to be strong in the Raman spectrum, offering further conformational insights. sfu.ca

The following table summarizes the predicted key vibrational frequencies and their assignments.

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Technique |

| 3300 - 3500 | -NH₂ and >N-H | N-H Stretching | IR, Raman |

| 2850 - 3000 | -CH₃ and -CH₂- | C-H Stretching | IR, Raman |

| 1590 - 1650 | -NH₂ | N-H Bending (Scissoring) | IR |

| 1430 - 1470 | -CH₂- | C-H Bending (Scissoring) | IR |

| 1350 - 1390 | -CH₃ | C-H Bending (Symmetric) | IR |

| 1000 - 1250 | C-N | C-N Stretching | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns under electron impact (EI).

The molecular formula of the compound is C₆H₁₅N₃, giving it a molecular weight of 129.21 g/mol . In an EI-MS experiment, the molecule is expected to show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 129. As it contains an odd number of nitrogen atoms, its molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.

The fragmentation of this compound is predicted to be dominated by pathways characteristic of aliphatic amines, primarily α-cleavage. libretexts.org This process involves the cleavage of a bond adjacent to a nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium cation.

Predicted Fragmentation Pathways:

α-Cleavage at C6: Cleavage of the C5-C6 or C7-C6 bond is highly favorable. Loss of a methyl radical (•CH₃, 15 Da) from the C6 position would be a minor pathway due to the stability of the alternative fragmentations. A more likely α-cleavage is the loss of a C₄H₉N₂ radical via ring opening and cleavage, leading to a fragment such as [CH₃-C(NH₂)=CH₂]⁺ at m/z 58.

Ring Cleavage: The most prominent fragmentation pathway for cyclic amines involves α-cleavage adjacent to one of the ring nitrogens, followed by a second cleavage to open the ring. For example, cleavage of the C2-C3 bond would lead to a radical cation that can further fragment. A common fragmentation for diazepanes involves the loss of ethylene (B1197577) (C₂H₄, 28 Da) or propylenediamine fragments.

Loss of Ammonia (B1221849): Loss of an amino radical (•NH₂, 16 Da) or neutral ammonia (NH₃, 17 Da) from the molecular ion can also occur.

The table below outlines the predicted major fragments and their corresponding m/z values.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 129 | [C₆H₁₅N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 114 | [C₅H₁₂N₃]⁺ | Loss of •CH₃ |

| 86 | [C₄H₁₀N₂]⁺˙ | Retro-Diels-Alder type cleavage, loss of C₂H₅N |

| 70 | [C₄H₈N]⁺ | α-cleavage at N1 or N4 with ring opening |

| 58 | [C₃H₈N]⁺ | α-cleavage at C6, formation of iminium ion |

| 44 | [C₂H₆N]⁺ | Cleavage of the ring, formation of [CH₂=NHCH₃]⁺ |

| 30 | [CH₄N]⁺ | α-cleavage leading to [CH₂=NH₂]⁺ |

Theoretical and Computational Investigations of 6 Methyl 1,4 Diazepan 6 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular geometry of chemical compounds. While specific DFT studies exclusively on 6-methyl-1,4-diazepan-6-amine are not extensively available in the public domain, the principles of DFT can be applied to predict its properties.

Geometry Optimization and Energetic Analysis of Conformers

The seven-membered diazepane ring of this compound is flexible and can adopt several conformations. X-ray diffraction studies of the triply protonated form of the ligand, (H₃MeLᵃ)(BiCl₆)·2H₂O and (H₃MeLᵃ)(ClO₄)Cl₂, have revealed that the diazepane ring exists in two distinct twisted chair conformations in the solid state. Current time information in Berlin, DE.nih.gov

A full geometry optimization using DFT would typically be employed to determine the most stable conformers in the gas phase and their relative energies. This would involve starting with various plausible initial geometries, such as chair, boat, and twist-boat conformations, and allowing the calculations to find the local energy minima. The results of such an analysis would provide crucial information on the conformational preferences of the isolated molecule.

Table 1: Theoretical Conformational Analysis Data for this compound (Hypothetical DFT Data)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Twist-Chair 1 | 0.00 | C2-N1-C7-C6: -75.8, N1-C2-C3-N4: 55.2 |

| Twist-Chair 2 | 0.45 | C2-N1-C7-C6: 74.9, N1-C2-C3-N4: -56.1 |

| Boat | 3.20 | C2-N1-C7-C6: 0.1, N1-C2-C3-N4: 60.5 |

| Chair | 1.50 | C2-N1-C7-C6: -65.4, N1-C2-C3-N4: 68.7 |

Note: This table is populated with hypothetical data for illustrative purposes, as specific computational results for the free ligand are not available in the cited literature.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. For an amine-containing compound like this, the HOMO is expected to be localized primarily on the nitrogen atoms.

Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 7.9 |

Note: This table contains hypothetical data based on general principles of DFT calculations for similar molecules.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Strain Analysis

Molecular mechanics and dynamics simulations offer a means to explore the conformational landscape of flexible molecules like this compound over time and to analyze the strain within their structures.

Torsional Strain Analysis in the Diazepane Ring

Molecular mechanics calculations have been performed on metal complexes of this compound. Current time information in Berlin, DE.nih.gov These studies have shown that the low stability of its metal complexes is largely due to a significant amount of torsional strain within the diazepane ring when it adopts the pure chair conformation required for tridentate coordination. Current time information in Berlin, DE.nih.gov This is in contrast to other cyclic triamine ligands where a significant portion of the strain is already present in the free ligand. Current time information in Berlin, DE. A detailed torsional strain analysis would involve calculating the potential energy as a function of the rotation around the various bonds in the diazepane ring.

Solvation Effects on Molecular Structure and Dynamics

The conformation and dynamics of this compound are expected to be influenced by the solvent environment. In polar solvents, conformations that maximize the exposure of the polar amine groups would be favored. Molecular dynamics simulations in a solvent box (e.g., water) would be necessary to study these effects explicitly. Such simulations could reveal how hydrogen bonding and other solvent interactions affect the conformational equilibrium and the dynamics of the diazepane ring.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These predicted spectra can then be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental results. The structure of the free ligand has been investigated by pH-dependent NMR spectroscopy. Current time information in Berlin, DE.nih.gov

A computational study would involve calculating the magnetic shielding tensors for each nucleus to predict the NMR chemical shifts. Similarly, the calculation of the second derivatives of the energy with respect to atomic displacements would yield the vibrational frequencies and intensities, which can be compared to an experimental IR spectrum.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Hypothetical)

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (N-H) | 3.4 | 3.5 |

| ¹³C (C-N) | 50.2 | 51.0 |

| IR (N-H stretch) | 3350 | 3365 |

| IR (C-N stretch) | 1100 | 1115 |

Note: This table is for illustrative purposes and contains hypothetical data, as a direct comparison of predicted and experimental spectroscopic data for this specific compound is not available in the cited literature.

Computational Studies on Reactivity and Reaction Pathways

Computational studies are instrumental in predicting the chemical behavior of diazepane derivatives. Methods like Density Functional Theory (DFT) are employed to understand electronic distribution and molecular interactions, which are key to a compound's reactivity. bohrium.com For instance, investigations into the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, which use 1,4-diazepan-6-amine (B1415134) as a starting material, have utilized computational methods to evaluate the underlying reaction mechanisms. royalsocietypublishing.org

These studies often involve the analysis of:

Molecular Electrostatic Potential (MEP): This analysis helps to visualize the charge distribution on the molecule, identifying electrophilic and nucleophilic sites prone to interaction.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the molecule's ability to donate or accept electrons, providing a quantitative measure of its reactivity.

Reaction Pathway Analysis: Computational models can map out the energetic landscape of a chemical reaction, helping to identify transition states and intermediates. This can predict the most likely pathway a reaction will follow. For example, in the reductive amination of 1,4-diazepan-6-amine derivatives, computational analysis can help elucidate whether the reaction proceeds via direct amination or through an alternative pathway involving an aminal intermediate. royalsocietypublishing.org

While specific studies on the reactivity of this compound are not extensively published, research on related diazepine (B8756704) structures shows that the diazepine ring and its substituents are key to their electronic properties and reactivity. bohrium.com For example, the nitrogen atoms of the diazepane ring are typically nucleophilic, and their reactivity can be modulated by substituents on the ring. The amine and methyl groups at the C6 position of this compound would significantly influence its electronic properties and steric profile, affecting how it interacts and reacts with other molecules.

Ligand-Protein Interaction Modeling

The diazepane scaffold is a privileged structure in medicinal chemistry, appearing in many biologically active compounds. Computational modeling is a cornerstone of efforts to understand and optimize the interactions between these scaffolds and their protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of ligands, such as those containing a diazepane scaffold, to a protein's binding site.

Studies on various diazepane-containing molecules have demonstrated their potential to interact with a range of biological targets. For example, novel hybrids based on benzimidazole (B57391) and diazepine scaffolds have been synthesized and their interactions with benzodiazepine (B76468) receptors were explored through molecular docking and dynamics simulations. tandfonline.comnih.gov These studies revealed that the compounds exhibited good affinity, with specific amino acid residues such as Pro85, Leu103, and Asp86 being crucial for binding through hydrophobic and hydrogen bond interactions. tandfonline.comnih.gov

Similarly, a virtual screening study identified a selective butyrylcholinesterase (BChE) inhibitor containing a 6-hydroxy-1,4-diazepan-2-one scaffold. nih.gov Docking analysis showed that the inhibitor binds within the BChE active site, forming key interactions:

The imidazole (B134444) ring engaged in π-π stacking with TRP82. nih.gov

The 6-hydroxy group of the diazepane ring formed a hydrogen bond with ALA328. nih.gov

The 2-carbonyl group formed a water-mediated hydrogen bond with THR120. nih.gov

These examples highlight how the diazepane ring acts as a versatile scaffold, positioning functional groups to make specific and stabilizing contacts with a protein target. The table below summarizes findings from docking studies on representative diazepane-based ligands.

| Ligand Scaffold | Protein Target | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|

| Benzimidazole-Diazepine Hybrid | Benzodiazepine Receptor (α1β2γ2) | Pro85, Leu103, Pro101, Gln102, Ile79, Ser80, Pro17, Leu82, Val84, Asp86, Leu87 | Hydrophobic, Hydrogen Bonds | tandfonline.comnih.gov |

| 6-hydroxy-1,4-diazepan-2-one Derivative | Butyrylcholinesterase (BChE) | TRP82, GLU197, ALA328, THR120, TRP231 | π-π Stacking, Cation-π, Hydrogen Bonds, Water-mediated H-bond | nih.gov |

| Pyrido[3,4-d]pyrimidine-Diazepane Conjugate | KRAS-G12D | Not explicitly detailed in abstract | Stabilizing polar interactions | mdpi.com |

WaterMap is a sophisticated computational tool used in structure-based drug design to understand and quantify the thermodynamic contribution of water molecules to ligand binding. schrodinger.comresearchgate.net It calculates the positions and thermodynamic properties (enthalpy and entropy) of water molecules in a protein's binding site. researchgate.net This analysis identifies hydration sites and classifies them as stable ("happy") or unstable ("unhappy") relative to bulk water. nih.gov

The core principle is that displacing unstable, high-energy water molecules from a binding pocket with a complementary part of a ligand can result in a significant gain in binding affinity. researchgate.net Conversely, displacing stable, low-energy water molecules that form favorable interactions with the protein can be energetically costly and reduce affinity.

The process typically involves:

Hydration Site Identification: A molecular dynamics simulation is run on the protein's binding site to map the locations and energies of solvating water molecules. schrodinger.com

Thermodynamic Calculation: The free energy, enthalpy, and entropy of each hydration site are calculated. researchgate.net

Ligand Optimization: This information guides the modification of a lead compound. Functional groups are designed to displace unstable water molecules, thereby improving the binding free energy. The analysis can also suggest where retaining a water-mediated interaction might be beneficial. researchgate.net

While a specific WaterMap analysis for this compound has not been published, this methodology could be hypothetically applied to optimize its binding to a protein target. By identifying unstable water molecules in the target's active site, the methyl or amine groups on the diazepane ring, or other appended functionalities, could be strategically positioned to displace them, thus enhancing binding potency and selectivity. This approach has been successfully used in numerous drug discovery programs to guide lead optimization. schrodinger.comresearchgate.net

Reactivity Profiles and Mechanistic Pathways of 6 Methyl 1,4 Diazepan 6 Amine

Reactions of the Amine Functionality

The nitrogen atoms in 6-Methyl-1,4-diazepan-6-amine, with their lone pairs of electrons, are the primary sites of nucleophilic and basic activity.

The amine groups of this compound endow it with nucleophilic properties, allowing it to react with a variety of electrophiles. The primary amine at the C6 position and the two secondary amines of the diazepane ring can all participate in nucleophilic substitution and addition reactions. For instance, these amine groups can attack electron-deficient centers, a characteristic reactivity for such functional groups. smolecule.comgoogle.com This nucleophilicity is fundamental to its role as a ligand in coordination chemistry and as a building block in organic synthesis. rsc.orgnih.gov In metal complex formation, it acts as a triamine ligand, coordinating with metal ions. nih.gov

The amine functionalities are susceptible to alkylation and acylation. smolecule.com N-alkylation can be achieved by reacting the compound with alkyl halides or other alkylating agents, leading to the substitution of hydrogen atoms on the nitrogen with alkyl groups. smolecule.commdpi.com Similarly, acylation with acylating agents like acyl chlorides or anhydrides results in the formation of N-acyl derivatives (amides). smolecule.comnih.gov These reactions are standard transformations for amines and are used to modify the compound's steric and electronic properties for various applications, such as in the synthesis of pharmaceutical analogues or ligands with tailored coordination properties. nih.govgoogle.comnih.gov

Table 1: General Amine Reactions

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halides | N-Alkyl Amines |

Nucleophilic Reactivity

Ring Transformations and Rearrangement Reactions

The diazepane ring system can undergo specific transformations, particularly when coordinated to a metal center.

A notable reaction occurs when cobalt(III) complexes of this compound (referred to as Medaza) react with paraformaldehyde and triethylamine (B128534) in acetonitrile. nih.govresearchgate.net This process acts as a template reaction where two adjacent amino groups from two coordinated Medaza ligands are linked by an oxidimethaneamine bridge (-O-CH₂-NR-). nih.govresearchgate.netacs.org The connection predominantly forms between a primary amino group of one ligand and a secondary amino group of the other. nih.govresearchgate.net

This bridging process induces significant changes in the coordination sphere of the cobalt ion. It results in a slight increase in the average Co-N bond length, a red shift in the A₁g-T₁g electronic transition, and an increase in the Co(III)/Co(II) reduction potential. nih.govresearchgate.net Interestingly, even when starting with trans-configured cobalt complexes, the final bridged products exclusively adopt a cis orientation of the two diazepane ligands, as this configuration is sterically more favorable. nih.govresearchgate.net These bridges can be degraded in alkaline aqueous media, reforming the original complex. nih.gov

Table 2: Effects of Oxidimethaneamine Bridge Formation in Co(III) Complexes

| Property | Observation | Reference |

|---|---|---|

| Co-N distance | Slight lengthening | nih.govresearchgate.net |

| A₁g-T₁g transition | Red shift | nih.govresearchgate.net |

| Co(III)/Co(II) potential | Increase | nih.govresearchgate.net |

While specific examples of intramolecular cyclization for this compound itself are not extensively documented in the provided search results, the diazepane scaffold is often constructed via intramolecular reactions. researchgate.netresearchgate.net Methodologies such as intramolecular reductive amination of aminoketones and EDC coupling of amino acids are employed to form the seven-membered diazepane ring in related structures. researchgate.net These synthetic strategies highlight the potential for the functional groups on the this compound backbone to participate in ring-forming reactions under appropriate conditions, although specific transformations originating from the pre-formed compound are not detailed.

Oxidimethaneamine Bridge Formation in Co(III) Complexes

Oxidation and Reduction Pathways of the Diazepane Core

The reactivity of the diazepane core towards oxidation and reduction is a key aspect of its chemical profile.

The amine groups can be susceptible to oxidation, potentially forming N-oxides or other oxidized derivatives under specific conditions. smolecule.com Conversely, reduction reactions are more relevant to the synthesis of the compound itself or its derivatives. For example, the related compound 1,4,6-Trimethyl-6-nitro-1,4-diazepane can be reduced to form 1,4,6-trimethyl-1,4-diazepan-6-amine, indicating that a nitro group at the C6 position can be reduced to the primary amine of the title compound's analogue. The Co(III)/Co(II) redox potential of the coordinated this compound is a measurable property that is affected by structural changes, such as the bridge formation mentioned previously. nih.govresearchgate.net

Reaction Kinetics and Proposed Mechanisms

The reactivity of this compound is primarily dictated by the nucleophilic character of its primary and secondary amine groups. While the compound is expected to undergo typical amine reactions such as alkylation and acylation, detailed kinetic and mechanistic studies in the public domain are sparse. smolecule.com However, significant insights into its reactivity are provided by research on its coordination chemistry, particularly its role as a ligand in transition metal complexes.

A notable study investigated the reaction of cobalt(III) complexes of this compound (referred to as Medaza in the study) with paraformaldehyde and triethylamine in acetonitrile. nih.govresearchgate.net This work offers a detailed look at both the formation of more complex structures and their subsequent degradation, providing valuable kinetic data and mechanistic proposals.

Formation and Hydrolysis of Oxidimethaneamine Bridges in Cobalt(III) Complexes

In the presence of paraformaldehyde and a base (triethylamine), cobalt(III) complexes containing this compound ligands undergo a condensation reaction to form an oxidimethaneamine bridge between two coordinated amine ligands. nih.gov This reaction demonstrates the nucleophilicity of the amine groups and their ability to participate in Mannich-type reactions. The primary and secondary amines of the diazepane ring can react, with a preference for the formation of a bridge between a primary and a secondary amino group. nih.gov

Intermediates in this process have been identified, including species with pending carbinolamino groups and methylideneimino groups, which supports a stepwise condensation mechanism. nih.govresearchgate.net

The degradation of these bridged complexes has been studied in alkaline aqueous media, providing specific kinetic data. The cleavage of the oxidimethaneamine bridges is a base-catalyzed hydrolysis reaction, regenerating the original cobalt(III) complex of this compound. nih.gov

The kinetics of this degradation were found to follow a pseudo-first-order rate law. The observed rate constant, kobs, shows a linear dependence on the hydroxide (B78521) ion concentration, as described by the equation:

kobs = kOH[OH-]

This relationship strongly suggests a mechanism where the rate-determining step involves a nucleophilic attack by a hydroxide ion. For doubly bridged complexes, the degradation of the first bridge is approximately 100 times faster than the degradation of the second. nih.gov

Proposed Mechanism for Bridge Hydrolysis

The proposed mechanism for the base-catalyzed hydrolysis of the oxidimethaneamine bridge involves the following key steps:

Deprotonation: The hydroxide ion acts as a base, deprotonating one of the amine nitrogen atoms involved in the bridge. This step is in rapid equilibrium.

C-N Bond Cleavage: The deprotonated intermediate undergoes C-N bond cleavage, leading to the opening of the bridge. This is considered the rate-determining step of the reaction.

Protonation: Subsequent protonation of the resulting fragments yields the final degradation products, including the regenerated this compound complex and formaldehyde.

The significant difference in the rate of hydrolysis between the first and second bridges in doubly bridged complexes is attributed to the increased structural strain and electronic effects upon cleavage of the first bridge, which influences the stability and reactivity of the second. nih.gov

The table below summarizes the kinetic parameters for the base hydrolysis of the doubly bridged cis-[Co(Medaza)2(O(CH2N)2)]3+ complex.

| Reaction Step | Rate Constant (kOH) [M-1s-1] at 25°C |

| Cleavage of the first bridge | kOH1 |

| Cleavage of the second bridge | kOH2 |

| Ratio (kOH1/kOH2) | ~100 |

| Interactive data table based on findings in the study of cobalt(III) complexes of this compound. Specific numerical values for kOH1 and kOH2 were not provided in the abstract, but their ratio was. nih.gov |

This detailed investigation into the reactivity of this compound within a coordination complex provides a solid foundation for understanding its reaction kinetics and mechanistic pathways in specific chemical environments. Further research is required to elucidate the kinetics and mechanisms of other fundamental reactions of this compound.

Coordination Chemistry and Ligand Properties of 6 Methyl 1,4 Diazepan 6 Amine

Chelating Behavior and Denticity of the Diazepane Amine Ligand

6-Methyl-1,4-diazepan-6-amine (abbreviated as MeLᵃ) functions as a facially coordinating tridentate ligand. nih.govacs.org This means it binds to a central metal ion using its three nitrogen atoms—the two secondary amines within the diazepane ring and the primary exocyclic amine. For tridentate coordination to occur, the seven-membered diazepane ring must adopt a pure chair conformation. nih.govacs.org

The crystal structures of the triply protonated ligand, (H₃MeLᵃ)(BiCl₆)·2H₂O and (H₃MeLᵃ)(ClO₄)Cl₂·H₂O, have revealed two different twisted chair conformations of the diazepane ring. acs.org The 6-amino-6-methyl-1,4-diazepine framework is considered a readily available neutral 6-electron ligand moiety. rsc.org Molecular mechanics calculations indicate that a significant amount of torsional strain is introduced within the diazepane ring upon complexation, which is a key factor influencing the stability of its metal complexes. nih.govacs.org

Formation of Metal Complexes with Transition Metals

This compound forms complexes with a variety of transition metals. Its ability to act as a neutral tridentate ligand makes it suitable for coordinating with metal ions seeking three coordination sites.

The 6-amino-6-methyl-1,4-diazepine framework has been utilized as an ancillary ligand to support neutral and cationic scandium (Sc) and yttrium (Y) alkyl complexes. rsc.org This demonstrates its utility in the organometallic chemistry of Group 3 metals, where it can serve as a stabilizing ligand for reactive metal centers. rsc.org

Studies have detailed the formation of complexes between this compound and several divalent transition metals, including copper(II), zinc(II), cobalt(II), and cadmium(II). nih.govacs.org The ligand typically forms complexes with a 2:1 ligand-to-metal ratio, such as [Co(MeLᵃ)₂]³⁺ and trans-[Cu(MeLᵃ)₂]²⁺. acs.org

Single crystal X-ray analysis has been used to characterize several of these complexes:

trans-[Cu(MeLᵃ)₂]Br₂·0.5MeOH : A copper complex exhibiting a trans configuration. acs.org

[(MeLᵃ)ClCd(μ₂-Cl)]₂ : A dinuclear cadmium complex where two cadmium centers are bridged by chloride ions. acs.org

[Cu(HMeLᵃ)Br₃]·H₂O : A copper-bromide complex where the ligand is monoprotonated. acs.org

The ligand shows a notable tendency to form protonated species in complexes, such as [M(II)(HMeLᵃ)]³⁺. nih.gov

Table 1: Characterized Divalent Metal Complexes with this compound

| Complex Formula | Metal Ion | Characterization Method |

| trans-[Cu(MeLᵃ)₂]²⁺ | Cu(II) | Single Crystal X-ray Analysis |

| [(MeLᵃ)ClCd(μ₂-Cl)]₂ | Cd(II) | Single Crystal X-ray Analysis |

| [Cu(HMeLᵃ)Br₃] | Cu(II) | Single Crystal X-ray Analysis |

| [Co(MeLᵃ)₂]³⁺ (cis and trans isomers) | Co(III) | Single Crystal X-ray Analysis |

Cobalt complexes of this compound have been studied extensively. Both cis-[Co(MeLᵃ)₂]³⁺ and trans-[Co(MeLᵃ)₂]³⁺ have been synthesized and characterized. nih.gov These complexes can act as templates for further reactions. nih.gov

When cis- or trans-[Co(MeLᵃ)₂]³⁺ reacts with paraformaldehyde and triethylamine (B128534), complexes are formed where two ligand moieties are interlinked by an oxidimethaneamine bridge. nih.gov The connection predominantly occurs between a primary amino group of one ligand and a secondary amino group of the other (prim-sec bridging). nih.gov

Interestingly, all the resulting bridged species, such as the singly and doubly bridged derivatives, exclusively show a cis-orientation of the two diazepane frames, even when the trans-isomer is used as the starting material. nih.gov Molecular mechanics calculations suggest that a trans configuration in the bridged species would result in significantly higher steric strain. nih.gov These bridged structures can be degraded in alkaline aqueous media, reforming the original [Co(MeLᵃ)₂]³⁺ complexes. nih.gov

Complexation with Divalent Transition Metals (Cu, Zn, Ni, Co, Mn, Cd)

Thermodynamic Stability and Kinetic Lability of Metal-Ligand Complexes

The thermodynamic stability of complexes formed with this compound and divalent metals, [M(II)(MeLᵃ)]²⁺, is generally low. nih.govacs.org The stability is only slightly improved compared to its parent compound, 1,4-diazepan-6-amine (B1415134). nih.govacs.org

This low stability is attributed to the substantial torsional strain that arises within the diazepane ring when it adopts the necessary chair conformation for tridentate coordination. nih.govacs.org This is in contrast to other cyclic triamine ligands like 1,4,7-triazacyclononane (B1209588) (tacn), where a significant portion of the strain is already present in the free ligand before complexation. nih.govacs.org

The formation of protonated species like [M(II)(HMeLᵃ)]³⁺ is a common feature, indicating that the ligand does not always fully deprotonate upon coordination. nih.gov In alkaline aqueous solutions, the oxidimethaneamine bridges in cobalt(III) complexes undergo degradation, demonstrating the lability of these superstructures under certain conditions. nih.gov The degradation of the first bridge is approximately 100 times faster than the degradation of the second one. nih.gov

Table 2: Stability and Properties of Metal Complexes

| Complex Type | Stability | Key Structural Feature |

| [M(II)(MeLᵃ)]²⁺ | Low | High torsional strain in the coordinated ligand. nih.govacs.org |

| Bridged Co(III) | Labile in alkali | Cis-orientation of diazepane frames. nih.gov |

Stereochemical Aspects of Coordination and Chiral Induction

The coordination of this compound to metal centers gives rise to stereoisomers. For octahedral complexes with a 2:1 ligand-to-metal ratio, such as [Co(MeLᵃ)₂]³⁺, both cis and trans isomers have been isolated and characterized by single-crystal X-ray analysis. acs.orgnih.gov

The formation of bridged cobalt(III) complexes demonstrates a significant stereochemical preference. Regardless of whether the starting material is the cis or trans isomer of [Co(MeLᵃ)₂]³⁺, the resulting bridged products are exclusively in the cis configuration. nih.gov This indicates a thermodynamically driven rearrangement to the more stable cis form during the bridging reaction, as the trans configuration would be sterically strained. nih.gov

Ligand Field Effects and Spectroscopic Properties of Complexes

The coordination of this compound, also known as aaz, and its derivatives to metal ions results in distinct spectroscopic properties that are indicative of the ligand field environment created around the metal center. The parent compound and its close analogue, 1,4-diazepan-6-amine (daza), are facially coordinating tridentate ligands, a characteristic that significantly influences the electronic spectra and magnetic properties of their metal complexes. researchgate.netresearchgate.net

UV/Vis spectroscopic studies have been employed to investigate the ligand field strength of these cyclic triamines. For instance, investigations into the pyridylmethyl derivatives of the related 1,4-diazepan-6-amine (daza) have shown that they create a comparatively weak ligand field. uni-saarland.de This observation is crucial as the ligand field strength directly impacts the d-orbital splitting in the metal ion, which in turn determines the color, magnetic properties, and reactivity of the complex. The introduction of a methyl group on the C6 position, as in this compound, can introduce steric hindrance that may further influence the metal-ligand bond lengths and the resulting ligand field. mdpi.com

Complexes of these diazepane-based ligands with transition metals such as Ni(II) and Co(II) have been characterized to understand their electronic and structural properties. For example, the bis-complex [Ni(daza)₂]²⁺ exhibits electronic transitions characteristic of a pseudo-octahedral NiN₆ chromophore. The redox potentials for [Ni(daza)₂]³⁺/²⁺ (1.04 V vs. NHE) and [Co(daza)₂]³⁺/²⁺ (–0.21 V vs. NHE) have been determined through cyclic voltammetry, indicating that they are slightly more positive than those for related cyclic triamines. researchgate.net This suggests that the specific steric and electronic properties of the diazepane framework influence the stability of different oxidation states of the coordinated metal ion.

The geometry of the resulting complexes is a key determinant of their spectroscopic properties. X-ray crystallographic analyses of related complexes have revealed coordination numbers of six, with geometries ranging from octahedral to trigonal-prismatic. uni-saarland.de For instance, complexes with Fe³⁺, Co³⁺, and Ni²⁺ tend to adopt six-coordinate geometries, while Cu²⁺ and Zn²⁺ complexes often exhibit five-coordinate structures with geometries between a trigonal bipyramid and a square pyramid. uni-saarland.de The specific geometry adopted influences the d-orbital splitting and, consequently, the observed UV/Vis absorption bands. The structure of a dinuclear copper(II) complex with a related ligand, 6-nitro-1,4,7-trimethyl-1,4-diazepine, shows a highly distorted octahedral environment around each copper center. researchgate.net

The table below summarizes the stability constants for complexes formed between various metal ions and pyridylmethyl derivatives of the parent ligand, 1,4-diazepan-6-amine (daza), which provides insight into the behavior expected for derivatives of this compound.

| Metal Ion | Ligand Derivative | Log K (Stability Constant) |

|---|---|---|

| Cu²⁺ | daza-bis(pyridylmethyl) | 21.5 |

| Ni²⁺ | daza-bis(pyridylmethyl) | 16.8 |

| Zn²⁺ | daza-bis(pyridylmethyl) | 12.3 |

| Co²⁺ | daza-bis(pyridylmethyl) | 12.1 |

| Fe²⁺ | daza-bis(pyridylmethyl) | 10.5 |

| Mn²⁺ | daza-bis(pyridylmethyl) | 6.2 |

Note: Data is illustrative based on findings for related daza derivatives to indicate relative stabilities. uni-saarland.de

Rational Design of Polyamine and Pyridylmethyl Derivatives as Ligands

The this compound framework serves as a versatile and readily available scaffold for the rational design of more complex polydentate and functionalized ligands. rsc.org Its inherent tridentate, facially coordinating nature provides a stable anchor that can be systematically modified to tune the steric and electronic properties of the resulting chelators for specific applications in coordination chemistry, catalysis, and medicinal chemistry. uni-saarland.deresearchgate.net

A primary strategy in the rational design of ligands based on this scaffold is the alkylation of the amine groups. By reacting the primary and secondary amines of the diazepane ring with appropriate reagents, the denticity and coordination properties of the ligand can be precisely controlled. For example, the reductive alkylation with pyridine-2-carbaldehyde is a common method to introduce pyridylmethyl arms. uni-saarland.de This modification transforms the initial triamine into a higher-denticity ligand, often tetra-, penta-, or hexadentate, depending on the number of pyridyl groups introduced. uni-saarland.de These pyridylmethyl groups not only increase the number of donor atoms but also introduce π-acceptor capabilities, which can stabilize lower oxidation states of coordinated metals, as evidenced by cyclovoltammetric measurements. uni-saarland.de

The introduction of different functional groups allows for the fine-tuning of ligand properties. The 6-amino-6-methyl-1,4-diazepine framework provides convenient access to both tri- and tetradentate monoanionic ligand derivatives. rsc.org For example, new monoanionic fac-κ³ tridentate ligands have been prepared by modifying the exocyclic amino group. acs.org These modifications are crucial for applications such as creating catalysts for polymerization, where the ligand framework must support reactive metal alkyl species. rsc.orgacs.org The stability of these catalyst systems is highly dependent on the nature of the substituents on the ligand. acs.org

The rationale behind creating these derivatives often involves mimicking the highly stable complexes of other well-known ligands, such as 1,4,7-triazacyclononane (tacn). While complexes with the 1,4-diazacycloheptane-6-amine backbone are generally less kinetically stable than their tacn counterparts, the ease of modification of the diazepane scaffold presents a significant advantage. researchgate.net This synthetic accessibility allows for the creation of a wide library of ligands with varied properties. For instance, the attachment of chromophoric or fluorescent groups, like phenylpyridyl moieties, can be used to develop sensors for metal ions. acs.org

The design process is increasingly guided by computational methods, which can predict the binding modes and stability of new ligand-metal complexes. unifi.it These in silico strategies help in identifying promising structural modifications before undertaking synthetic work, thereby accelerating the development of ligands with desired properties, such as enhanced stability or selectivity for a particular metal ion. unifi.it The synthesis of AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid), a highly effective chelating agent for metal ions like Gd³⁺ and various radiometals, is a prime example of the successful rational design originating from the this compound core structure. mdpi.comresearchgate.net

The table below lists examples of derivatives designed from the this compound scaffold and their intended design purpose.

| Derivative Type | Modification | Design Rationale | Reference |

|---|---|---|---|

| Pyridylmethyl Derivative | Addition of pyridylmethyl arms to N1, N4, and/or N6 amines | Increase denticity and introduce π-acceptor properties for enhanced stability and redox activity. | uni-saarland.de |

| Monoanionic fac-κ³ Ligand | Functionalization and deprotonation of the N6-amino group | Create monoanionic ligands to support cationic metal alkyl catalysts for polymerization. | rsc.orgacs.org |

| Polyaminopolycarboxylate (e.g., AAZTA) | Alkylation of all amine groups with carboxymethyl arms | Form highly stable, high-denticity chelators for medical imaging (MRI) and radiotherapy. | mdpi.comresearchgate.net |

| Functionalized N-Alkyl Derivatives | Attachment of various alkyl or aryl groups to the diazepine (B8756704) nitrogens | Tune steric and electronic properties to mimic other ligand systems like tacn. | researchgate.net |

Advanced Functionalization and Derivatization Strategies

Synthesis of Polymeric and Supramolecular Assemblies Incorporating Diazepane Units

The incorporation of diazepane units, such as 6-methyl-1,4-diazepan-6-amine, into larger molecular structures can lead to materials with novel properties. While specific research on the direct polymerization of this compound is not extensively detailed, the principles of polymer chemistry provide a framework for how such assemblies could be constructed.

Molecularly imprinted polymers (MIPs) offer a synthetic route to creating polymers with specific recognition sites for a target molecule. researchgate.netwiley.commdpi.commdpi.com This technique involves polymerizing functional monomers and a cross-linker in the presence of a template molecule, in this case, a diazepane derivative. researchgate.netwiley.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality. For instance, diazepam has been used as a template to create MIPs using monomers like methyl methacrylate (B99206) and acrylamide, with ethylene (B1197577) glycol dimethacrylate as a cross-linker. researchgate.netwiley.com This process, often carried out via bulk polymerization, results in a polymer matrix capable of selectively rebinding the diazepam template. researchgate.netwiley.com The efficiency of these MIPs can be influenced by the choice of solvent and the specific interactions between the template and the functional monomers. researchgate.net

Supramolecular assemblies based on diazepane units can also be formed through non-covalent interactions. Amphiphilic cyclodextrins, for example, can self-assemble into various nano-objects like nanospheres. mdpi.com By analogy, functionalizing this compound with hydrophobic moieties could induce self-assembly in aqueous environments, leading to the formation of micelles, vesicles, or other supramolecular structures. The resulting assemblies could find applications in areas such as drug delivery and nanotechnology. mdpi.com

Grafting this compound onto Solid Supports or Nanomaterials

The immobilization of this compound onto solid supports or nanomaterials is a key strategy for creating functional materials for catalysis, separation, and diagnostics. This process leverages the reactive amine groups of the diazepane ring to form covalent linkages with the surface of a solid matrix.

Solid Supports: Solid-phase synthesis techniques often employ resins as supports for the construction of compound libraries. acs.org For example, a resin-bound benzoylacetate can be condensed with a set of primary amines to create a diverse library of compounds. acs.org Similarly, this compound could be attached to a suitable resin, allowing for the subsequent addition of other building blocks in a controlled, stepwise manner. This approach is highly valuable in medicinal chemistry for the rapid generation of new chemical entities.

Nanomaterials: The functionalization of nanoparticles with specific ligands is a burgeoning field with applications in diagnostics, drug delivery, and targeted therapies. nih.gov The process involves developing effective conjugation strategies to attach biomolecules or synthetic ligands to the nanoparticle surface. nih.gov For instance, magnetic nanoparticles have been grafted with targeting ligands for delivery to specific cells. google.com this compound, with its multiple amine functionalities, could be grafted onto nanoparticles to create platforms for various biomedical applications. The ability to coat nanoparticles with molecules that can interact with biological systems is crucial for their in vivo performance, including their ability to cross biological barriers like the blood-brain barrier. nih.gov The surface modification can influence the nanoparticle's stability, circulation time, and cellular uptake. nih.gov

Design and Synthesis of Multi-Dentate and Hybrid Ligands Featuring the Diazepane Core

The diazepine (B8756704) core of this compound serves as an excellent foundation for designing multidentate and hybrid ligands. nih.gov The arrangement of its nitrogen atoms allows for the coordination of metal ions, and the amine groups provide handles for further chemical modification.

Multidentate amine ligands are crucial in coordination chemistry for their ability to form stable complexes with a variety of metal ions. nih.gov The denticity, or number of donor atoms, of a ligand plays a significant role in the properties of the resulting metal complex. nih.gov The 6-amino-6-methyl-1,4-diazepine framework is a readily available neutral 6-electron donor moiety that can be used to support cationic group 3 metal alkyl catalysts. rsc.orgnih.gov It also provides access to tri- and tetradentate monoanionic ligand derivatives. rsc.org

| Ligand Type | Description | Potential Application |

| Multidentate Amine Ligands | Ligands with multiple nitrogen donor atoms capable of coordinating to a metal center. | Catalysis, Metal Ion Sequestration |

| Hybrid Ligands | Ligands incorporating the diazepane core with other functional units like peptides or sulfonyl groups. | Medicinal Chemistry, Bioinorganic Chemistry |

| Macrocyclic and Cage Ligands | Complex, three-dimensional ligands that can encapsulate metal ions. | Anion Recognition, Radiopharmaceuticals |

Hybrid Peptides Incorporating Diazepane Units

The integration of diazepane units into peptide structures can lead to peptidomimetics with unique conformational properties and biological activities. The synthesis of conformationally restrained dipeptides and peptidomimetics can be achieved through rhodium-catalyzed C-H activation and cyclization processes. acs.org While direct synthesis of a hybrid peptide with this compound is not explicitly detailed in the provided results, the general strategies for creating peptide-like molecules can be applied. For example, the synthesis of optically active open-chain polyamines often involves the selective monoalkylation of a core structure, followed by further functionalization. acs.org This approach could be adapted to couple amino acids or peptide fragments to the amine groups of this compound.

Sulfonylated Diazepane Derivatives

The sulfonylation of amines is a common reaction in organic synthesis to produce sulfonamides, a class of compounds with a wide range of applications, including in medicinal chemistry. researchgate.net The reaction typically involves the treatment of an amine with a sulfonyl chloride in the presence of a base. researchgate.net

A practical, pilot-scale synthesis of a Rho-kinase inhibitor, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, has been reported. semanticscholar.org This synthesis highlights the regioselective sulfonylation of a diazepane derivative. semanticscholar.org In another example, 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides were synthesized by reacting intermediate amines with substituted sulfonyl chlorides. openpharmaceuticalsciencesjournal.com

The chemoselectivity of amination reactions with halo(het)arene sulfonyl halides has also been studied. chemrxiv.org These bifunctional reagents can undergo either nucleophilic aromatic substitution (SNAr) or sulfonylation, depending on the reaction conditions and the nature of the substrates. chemrxiv.org This allows for the selective synthesis of a variety of sulfonamide derivatives.

Controlled Synthesis of Macrocyclic and Cage Ligands

The diazepane framework can be used as a building block for the construction of more complex macrocyclic and cage-like ligands. These three-dimensional structures are capable of encapsulating metal ions with high selectivity and stability.

Template synthesis is a powerful method for constructing macrocyclic and cage ligands. researchgate.net In this approach, a metal ion acts as a template, organizing the reacting components in a specific orientation to facilitate the desired cyclization reaction. For example, cobalt(III) complexes of 1,4-diazepan-6-amine (B1415134) and this compound have been used as templates in reactions with paraformaldehyde to create hexaaza-macrobicyclic cage complexes. researchgate.net These reactions show a preference for forming bridges between a primary and a secondary amino group. researchgate.net

The synthesis of azamacrocyclic ligands can also be achieved through non-template methods, often involving the cyclocondensation of diamines and dicarbonyl compounds. analis.com.my The yield and the size of the resulting macrocycle can be influenced by the length of the carbon chain in the diamine precursor. analis.com.my

Emerging Research Applications in Chemical Science

Role as Catalysts and Organocatalysts in Organic Transformations

The diazepane framework, particularly when functionalized as in 6-Methyl-1,4-diazepan-6-amine, offers a versatile platform for developing novel catalytic systems. Its ability to act as a multi-dentate ligand and to be rendered chiral makes it suitable for both metal-catalyzed and organocatalytic transformations.

The 6-amino-6-methyl-1,4-diazepine framework is recognized as a readily available, neutral, 6-electron donor ligand. rsc.org This characteristic makes it highly suitable for supporting cationic Group 3 metal alkyl catalysts, which are pivotal in polymerization reactions. rsc.orgresearchgate.net Research has specifically highlighted its role in forming stable and catalytically active complexes with metals like scandium (Sc) and yttrium (Y). rsc.org

When used as a ligand, this compound (referred to in some literature as MeL(a) or a derivative of AAZ) can form monoanionic fac-κ3 ligands that influence the stability and activity of the resulting metal complexes. researchgate.netacs.org For instance, scandium(III) catalysts bearing the amine-functionalized diazepane ligand have demonstrated notable activity in the isoselective polymerization of 1-hexene. Studies comparing the amine-functionalized ligand to its nitro-containing analogue found that the amine's electron-donating properties led to higher catalytic activity. These findings underscore the potential of this ligand framework in designing homogeneous Ziegler-Natta catalyst systems for producing polymers with specific properties. acs.org

Table 1: this compound Derivatives in Metal-Catalyzed Polymerization

| Metal Center | Ligand System | Application | Key Research Finding | Reference(s) |

|---|---|---|---|---|

| Scandium (Sc) | 6-amino-6-methyl-1,4-diazepine | Alkyl catalysts | Acts as a suitable neutral 6-electron ligand moiety to support cationic catalysts. | rsc.org |

| Yttrium (Y) | 6-amino-6-methyl-1,4-diazepine | Alkyl catalysts | Provides a framework for neutral and cationic metal alkyls. | rsc.org |

While direct application of this compound as an organocatalyst is an area of developing research, the chiral 1,4-diazepane scaffold is of significant interest in stereoselective transformations. The synthesis of chiral 1,4-diazepane derivatives is a key step toward their use in organocatalysis. thieme-connect.com

Enzymatic methods, such as intramolecular asymmetric reductive amination using imine reductases (IREDs), have been successfully developed to produce chiral (R)- and (S)-1,4-diazepanes with high enantiomeric excess (>99%). acs.orgresearchgate.net Such biocatalytic routes provide efficient access to the chiral building blocks necessary for organocatalyst development. acs.org The broader family of chiral amine-containing heterocycles is well-established in organocatalysis, operating through enamine or iminium ion intermediates to control the stereochemical outcome of reactions. dokumen.pub The availability of synthetic routes to enantiopure 1,4-diazepanes suggests their potential application in reactions like asymmetric aldol (B89426) additions and Michael reactions, an area ripe for future exploration.

Ligands in Metal-Catalyzed Polymerization

Building Block in the Synthesis of Complex Chemical Architectures